

physical and chemical properties of 3,5-Dichlorophenyl methyl sulphone

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Compound of Interest

Compound Name: 3,5-Dichlorophenyl methyl sulphone

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An In-depth Technical Guide to 3,5-Dichlorophenyl Methyl Sulphone

Introduction

3,5-Dichlorophenyl methyl sulphone is a significant organosulfur compound characterized by a dichlorinated phenyl ring attached to a methyl sulfonyl group. While not a household name, this molecule holds considerable importance in specialized fields of chemical and biomedical research. Its robust chemical structure makes it an attractive building block in synthetic chemistry, particularly in the development of complex molecules like protein degraders^[1]. Furthermore, it is recognized as a key metabolite of m-dichlorobenzene, a common industrial solvent. Understanding the properties of this sulphone is crucial for toxicologists and drug development professionals, as it is directly implicated in the biological activity and enzymatic induction observed after exposure to its parent compound^[2]. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, tailored for researchers and scientists in the field.

Compound Identification and Structure

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representation.

- Chemical Name: 3,5-Dichlorophenyl methyl sulphone

- Synonyms: 1,3-dichloro-5-(methylsulfonyl)benzene[3][4]
- CAS Number: 22821-89-2[1][3][5][6]
- Molecular Formula: C₇H₆Cl₂O₂S[1][3][4]
- Molecular Weight: 225.1 g/mol [1][5]

The molecule's structure consists of a central benzene ring substituted at the 1, 3, and 5 positions. Two chlorine atoms provide significant electrophilic character and stability to the ring, while the methyl sulfonyl group (-SO₂CH₃) at the 5-position is a strong electron-withdrawing group, influencing the compound's overall reactivity and polarity.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, its suitability for specific applications, and the methods required for its handling and analysis. The data for **3,5-Dichlorophenyl methyl sulphone** is summarized below.

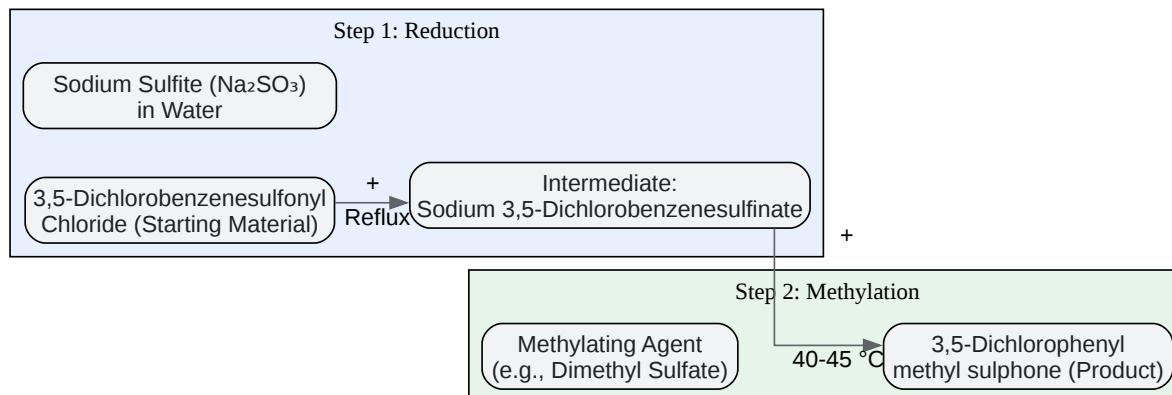
Property	Value / Description	Source(s)
IUPAC Name	1,3-dichloro-5-methylsulfonylbenzene	[4]
Appearance	White to light yellow crystalline powder (inferred from similar compounds)	[7]
Melting Point	Data not available. For context, the related isomer 4-Chlorophenyl methyl sulfone melts at 90-98 °C.	[7]
Boiling Point	Data not available.	
Solubility	Expected to have low solubility in water but good solubility in organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetone, typical for organosulfones.	[8]
Storage	Store at room temperature in a dry, well-ventilated place.	[1]

The high stability of the sulfone group, combined with the chlorinated aromatic ring, results in a compound that is chemically robust and resistant to degradation under many conditions, making it a reliable building block in multi-step syntheses.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of aryl methyl sulphones typically proceeds from the corresponding aryl sulfonyl chloride. A common and effective method involves a two-step process: reduction of the sulfonyl chloride to a sulfinate salt, followed by methylation.[9] This approach offers high yields and can be adapted for industrial-scale production.



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Caption: General synthesis workflow for **3,5-Dichlorophenyl methyl sulphone**.

Experimental Protocol: Synthesis of an Aryl Methyl Sulphone Derivative

The following protocol is a generalized procedure adapted from established methods for preparing phenyl methyl sulphone derivatives[9].

- Reduction to Sulfinate:
 - Charge a reaction vessel with an aqueous solution of sodium sulfite (Na₂SO₃).
 - Heat the solution to reflux.
 - Add 3,5-dichlorobenzenesulfonyl chloride to the vessel in batches.
 - Continue refluxing for approximately 4 hours until the starting material is consumed (monitor by TLC). The reaction mixture now contains the sodium 3,5-dichlorobenzenesulfinate intermediate.

- Methylation:
 - Cool the reaction mixture to 40-45 °C.
 - Slowly add a methylating agent, such as dimethyl sulfate, while maintaining the temperature in the specified range.
 - After the addition is complete, maintain the temperature and stir for an additional 2-3 hours.
 - To ensure the reaction goes to completion, reflux the mixture for 1 hour.
- Isolation and Purification:
 - Cool the reaction to room temperature. A solid precipitate should form.
 - Isolate the crude product by filtration.
 - Wash the solid with water to remove inorganic salts.
 - The final product, **3,5-Dichlorophenyl methyl sulphone**, can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Development

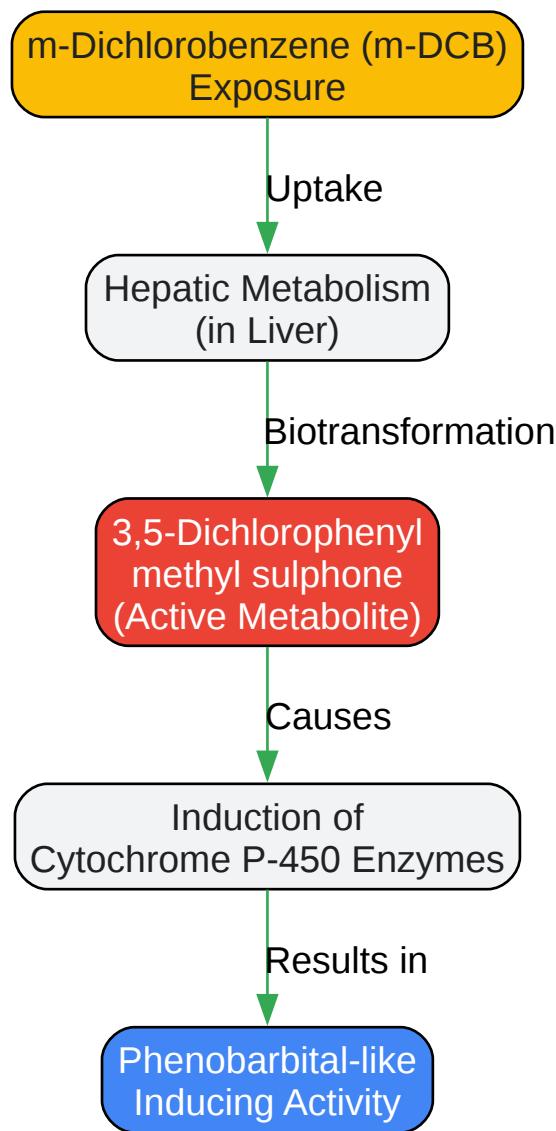
Building Block for Protein Degraders

3,5-Dichlorophenyl methyl sulphone is commercially available as a building block for protein degraders[1]. Proteolysis-targeting chimeras (PROTACs) and molecular glues are revolutionary therapeutic modalities that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rigid, stable, and well-defined chemical structure of this sulphone makes it an ideal scaffold or fragment for incorporation into these larger, more complex molecules.

Metabolite in Toxicology Studies

Research has shown that **3,5-Dichlorophenyl methyl sulphone** is a minor but highly active metabolite of m-dichlorobenzene (m-DCB)[2]. Studies in rat models have demonstrated that the accumulation of this sulphone in the liver leads to the induction of hepatic microsomal

enzymes, including cytochrome P-450. The pattern of enzyme induction is similar to that caused by phenobarbital, a classic inducer. This finding is critical because it identifies the metabolite, not the parent compound, as a primary driver of the observed biological effects, which has significant implications for the toxicological assessment of m-DCB[2].



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